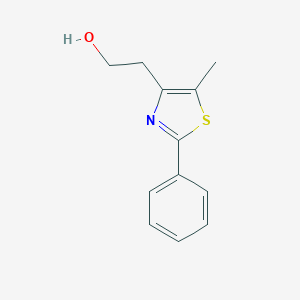

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

Description

Properties

IUPAC Name |

2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS/c1-9-11(7-8-14)13-12(15-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWWGOVVMHFOKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CC=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374989 | |

| Record name | 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-30-8 | |

| Record name | 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential applications of the heterocyclic compound 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. As a member of the pharmacologically significant thiazole family, this molecule holds promise as a versatile building block in medicinal chemistry and drug discovery. This document details a feasible synthetic route, discusses methods for its characterization, and explores its potential biological activities based on the known properties of related thiazole derivatives. This guide is intended to serve as a valuable resource for researchers interested in the exploration and utilization of this compound in their scientific endeavors.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[3][4][5] The subject of this guide, 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol, combines the established biological relevance of the 2-phenylthiazole core with a reactive ethanol side chain, making it an attractive candidate for further chemical modification and biological evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol are summarized in the table below.

| Property | Value | Source |

| CAS Number | 175136-30-8 | [6] |

| Molecular Formula | C₁₂H₁₃NOS | [6] |

| Molecular Weight | 219.31 g/mol | [6] |

| PSA (Polar Surface Area) | 61.36 Ų | [6] |

| LogP | 2.65 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 3 | [6] |

These properties suggest that the molecule possesses moderate lipophilicity and a degree of aqueous solubility, characteristics that are often desirable in drug candidates.

Synthesis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

The synthesis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol can be achieved through a multi-step process, culminating in the reduction of a carboxylic acid ester. A plausible and efficient synthetic pathway is outlined below.

Synthetic Strategy: A Two-Step Approach

The synthesis commences with the well-established Hantzsch thiazole synthesis to construct the core 2-phenyl-5-methylthiazole ring system. This is followed by the reduction of an ester group to the desired primary alcohol.

Caption: Synthetic workflow for 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol.

Experimental Protocol

Step 1: Synthesis of 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid methyl ester

This step involves the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole derivatives.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzenecarbothioamide in a suitable solvent such as ethanol.

-

Addition of Reagents: To this solution, add an equimolar amount of methyl 4-bromo-3-oxopentanoate.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid methyl ester.

Step 2: Synthesis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

The final step is the reduction of the ester to the primary alcohol.

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminium hydride (LiAlH₄) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

-

Addition of Ester: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid methyl ester in the same dry solvent to the LiAlH₄ suspension.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.[6]

-

Quenching and Work-up: Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Isolation and Purification: Filter the resulting solid and wash it with the ethereal solvent. The combined organic filtrates are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to afford pure 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, a singlet for the methyl group on the thiazole ring, and two triplets corresponding to the methylene protons of the ethanol side chain, along with a broad singlet for the hydroxyl proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum should display distinct signals for each of the 12 carbon atoms in the molecule, including the carbons of the phenyl and thiazole rings, the methyl group, and the two carbons of the ethanol side chain.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, and C=N and C=C stretching vibrations from the thiazole and phenyl rings.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (219.31 g/mol ).

Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring the progress of the synthesis and assessing the purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for a more quantitative assessment of purity.

Potential Applications in Drug Discovery and Development

The 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol scaffold is a promising starting point for the development of new therapeutic agents. The presence of the hydroxyl group provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Caption: Potential derivatization and therapeutic applications of the title compound.

Based on the known biological activities of thiazole-containing compounds, derivatives of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol could be investigated for a variety of therapeutic applications:

-

Anticancer Activity: Many thiazole derivatives have shown potent anticancer activity by targeting various cellular pathways.[3]

-

Antimicrobial Activity: The thiazole nucleus is a key component of many antimicrobial agents.[4]

-

Anti-inflammatory Activity: Thiazole-based compounds have been explored for their potential as anti-inflammatory drugs.[3]

Conclusion

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is a heterocyclic compound with significant potential for applications in drug discovery and materials science. This guide has provided a detailed overview of its fundamental properties, a practical synthetic route, and a discussion of its potential for further development. While experimental data on this specific molecule is limited, the information presented here, based on established chemical principles and data from analogous structures, provides a solid foundation for researchers to begin their own investigations into this promising compound. The versatility of the thiazole scaffold, combined with the reactive ethanol side chain, makes this molecule a valuable tool for the synthesis of novel compounds with diverse biological activities.

References

[6] LookChem. 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. Available at: [Link] [3] An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences and Research, 14(9), 4629-4640. [1] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4936. [7] (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. (2021). Molbank, 2021(2), M1214. [2] Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-arylthiazoles. (2022). ACS Omega, 7(40), 35985-35999. [4] Synthesis and antimicrobial activity of some 2-[(2- substituted-phenyl-5-methyl-1, 3-thiazolidin-4-one)-5-(2'-methylamino-4-phenyl-1',3'-thiazolyl]-1,3,4-thiadiazoles. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1035-1043. [5] Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2021). Biopolymers and Cell, 37(5), 389-399.

Sources

- 1. prepchem.com [prepchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol|lookchem [lookchem.com]

- 7. (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol | MDPI [mdpi.com]

An In-Depth Technical Guide to 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol: A Scaffold with Therapeutic Potential

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol (CAS Number: 175136-30-8), a molecule of interest within the broader class of pharmacologically significant thiazole derivatives. While extensive research on this specific compound is not widely available in the public domain, its structural features, particularly the 2-phenyl-1,3-thiazole core, suggest a high potential for biological activity. This guide will therefore detail the known chemical properties and synthesis of the title compound and, more importantly, extrapolate its potential applications by examining the well-established biological roles of structurally related thiazoles. Furthermore, a detailed, field-proven workflow for the preliminary in-vitro screening of this compound is provided to guide future research endeavors.

Core Compound Profile: 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

The fundamental characteristics of this compound are essential for any experimental design.

| Property | Value | Source |

| CAS Number | 175136-30-8 | [1] |

| Molecular Formula | C₁₂H₁₃NOS | [1] |

| Molecular Weight | 219.31 g/mol | [1] |

| Canonical SMILES | CC1=C(SC(=N1)C2=CC=CC=C2)CCO | [1] |

| Appearance | Not specified (likely a solid) | N/A |

| Solubility | Not specified (predicted to have low aqueous solubility) | N/A |

Synthesis and Chemical Landscape

The synthesis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is primarily achieved through the reduction of its corresponding carboxylic acid ester precursor.[1] This common synthetic route underscores its accessibility as a research chemical for further investigation.

A plausible and widely adopted synthetic approach is the Hantzsch thiazole synthesis for the core ring structure, followed by modifications to the side chain. The general synthesis involves the reaction of a thioamide (in this case, benzothioamide) with an α-haloketone.

A key final step in obtaining the title compound is the reduction of the corresponding ester, 2-[5-methyl-2-phenyl-1,3-thiazol-4-yl]acetic acid methyl ester, using a strong reducing agent like lithium aluminium hydride (LiAlH₄) in an inert solvent such as diethyl ether or tetrahydrofuran (THF).[1][2]

The 2-Phenyl-1,3-Thiazole Scaffold: A Privileged Motif in Medicinal Chemistry

The true potential of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol lies in the extensive and diverse biological activities associated with its core 2-phenyl-1,3-thiazole structure. This scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.

3.1. Anticancer Activity:

Numerous derivatives of 2-phenylthiazole have demonstrated potent cytotoxic effects against various cancer cell lines.[3] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival. The phenyl group at the 2-position and various substitutions on the thiazole ring have been shown to be critical for this activity.

3.2. Antimicrobial and Antifungal Properties:

The thiazole ring is a cornerstone of many antimicrobial and antifungal agents.[4][5] Derivatives of 2-phenylthiazole have been reported to exhibit significant activity against a spectrum of pathogenic bacteria and fungi.[6] Their mechanism of action can vary, from inhibiting essential enzymes to disrupting cell membrane integrity. The lipophilicity imparted by the phenyl group can aid in penetrating microbial cell walls.

3.3. Anti-inflammatory and Enzyme Inhibition:

Thiazole derivatives have also been explored for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, the 2-phenylthiazole scaffold has been utilized in the design of inhibitors for other key enzymes, such as monoamine oxidases (MAOs), which are targets for neurodegenerative diseases.[7]

A Proposed Workflow for Preliminary In-Vitro Screening

Given the likely role of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol as a novel research compound, a structured and logical screening cascade is paramount to elucidating its biological potential. The following workflow is a field-proven approach for the initial characterization of a new chemical entity with this structural profile.

Sources

- 1. 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol|lookchem [lookchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. mdpi.com [mdpi.com]

- 7. In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug design.[2] Thiazole derivatives exhibit an extensive range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1] This therapeutic diversity stems from the thiazole core's ability to be readily functionalized, allowing for the precise tuning of a molecule's steric and electronic profile to optimize target binding and pharmacokinetic properties.[3]

This guide provides a detailed technical examination of a specific thiazole derivative, 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol . We will dissect its molecular architecture, outline a robust synthetic pathway, detail protocols for its structural confirmation, and discuss its significance as a versatile building block for the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this compound's chemical and structural biology.

PART 1: Molecular Profile and Physicochemical Characteristics

The structure of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is characterized by a central thiazole ring substituted at the 2-, 4-, and 5-positions. A phenyl group at C2, a methyl group at C5, and a 2-hydroxyethyl group at C4 define its chemical identity and potential for biological activity. The primary alcohol moiety is a key functional handle, offering a site for further chemical modification, while the phenyl and methyl groups contribute to the molecule's lipophilicity and steric profile.

Caption: 2D Molecular Structure of the Topic Compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 175136-30-8 | [4] |

| Molecular Formula | C₁₂H₁₃NOS | [4] |

| Molecular Weight | 219.307 g/mol | [4] |

| Exact Mass | 219.07178521 Da | [4] |

| XLogP3 | 2.6 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Topological Polar Surface Area | 61.36 Ų |[4] |

PART 2: Synthetic Pathway and Experimental Protocol

The synthesis of substituted thiazoles is most classically and efficiently achieved via the Hantzsch Thiazole Synthesis .[5] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[6][7] The method is renowned for its high yields and operational simplicity.[6] For the target molecule, a logical approach involves a two-step process: (1) Hantzsch synthesis to form the corresponding ester, followed by (2) reduction to the primary alcohol.

Synthesis Workflow

The proposed pathway begins with the reaction of benzothioamide and a suitable α-haloketone, such as methyl or ethyl 4-bromo-3-oxopentanoate, to form the thiazole ring with an ester group at the 4-position.[4] This intermediate, 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate, is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the final product, 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol.[4][8]

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

Step 1: Synthesis of Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzothioamide (1 equivalent) and methyl 4-bromo-3-oxopentanoate (1 equivalent).

-

Solvent Addition: Add anhydrous ethanol to the flask to dissolve the reactants.

-

Reaction: Heat the mixture to reflux with continuous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).[9] The reaction is typically complete within 2-4 hours.

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the contents into a beaker containing a dilute solution of sodium carbonate (5% Na₂CO₃) to neutralize any generated acid.[6]

-

Isolation: The product may precipitate from the aqueous solution. If so, collect the solid by vacuum filtration through a Buchner funnel, washing the filter cake with water.[6] If the product remains in solution, perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate.

-

Purification: Dry the collected organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Step 2: Reduction to 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

-

Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, ~1.5 equivalents) in anhydrous diethyl ether.[8]

-

Reactant Addition: Dissolve the intermediate ester from Step 1 in anhydrous diethyl ether. Add this solution dropwise to the stirred LiAlH₄ suspension while cooling the flask in an ice bath to control the exothermic reaction.[8]

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for approximately 30-60 minutes.[4] Monitor the reaction by TLC until all the starting ester is consumed.

-

Quenching: Carefully quench the reaction by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup), all while maintaining cooling with an ice bath. This procedure is critical for safely neutralizing the excess LiAlH₄ and precipitating aluminum salts.

-

Isolation: Filter the resulting white precipitate and wash it thoroughly with ether. Combine the filtrate and washes.

-

Purification: Dry the ethereal solution over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Recrystallization from a suitable solvent system (e.g., ethyl acetate-hexane) can be performed to obtain the pure alcohol.[8]

PART 3: Structural Elucidation and Analytical Workflow

Unambiguous confirmation of the molecular structure is paramount.[10] A combination of spectroscopic techniques is employed to verify the identity and purity of the synthesized compound.[9][11]

Analytical Workflow for Structural Confirmation

Caption: Workflow for Spectroscopic Structural Confirmation.

Protocols for Spectroscopic Analysis

Protocol 3.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides the most detailed information about the molecule's carbon-hydrogen framework.[12]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[12]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[13] Standard pulse programs are used for both experiments.

-

Data Interpretation: Analyze the chemical shifts (δ), coupling constants (J), and integration values to assign signals to specific protons and carbons in the molecule.

Protocol 3.2.2: Mass Spectrometry (MS) MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.[11]

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into a mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[14] Acquire a full scan mass spectrum.

-

Data Interpretation: Identify the molecular ion peak ([M+H]⁺ or M⁺) to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[15]

Protocol 3.2.3: Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is excellent for identifying the presence of key functional groups.[11]

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Interpretation: Identify characteristic absorption bands corresponding to functional groups like O-H (alcohol), C=N and C=C (thiazole and phenyl rings), and aromatic/aliphatic C-H stretches.

Expected Spectroscopic Data

The following table summarizes the expected spectroscopic data for the title compound based on its structure and data from analogous compounds.[13][16]

Table 2: Predicted Spectroscopic Data

| Technique | Observation | Expected Assignment |

|---|---|---|

| ¹H NMR | δ ~7.8-8.0 ppm (m, 2H)δ ~7.3-7.5 ppm (m, 3H)δ ~3.9 ppm (t, 2H)δ ~2.9 ppm (t, 2H)δ ~2.4 ppm (s, 3H)δ ~1.8 ppm (br s, 1H) | Protons on phenyl ring (ortho)Protons on phenyl ring (meta, para)-CH₂-OH-Thiazole-CH₂--CH₃-OH |

| ¹³C NMR | δ ~160 ppmδ ~150 ppmδ ~145 ppmδ ~128-132 ppmδ ~60 ppmδ ~30 ppmδ ~15 ppm | C2 (Thiazole)C5 (Thiazole)C4 (Thiazole)Phenyl carbons-CH₂-OH-Thiazole-CH₂--CH₃ |

| Mass Spec (ESI+) | m/z 220.0791 | [M+H]⁺, corresponds to C₁₂H₁₄NOS⁺ |

| FTIR | ~3350 cm⁻¹ (broad)~3060 cm⁻¹ (sharp)~2950 cm⁻¹ (sharp)~1600, 1550 cm⁻¹ (medium) | O-H stretch (alcohol)Aromatic C-H stretchAliphatic C-H stretchC=N, C=C ring stretches |

PART 4: Biological Significance and Therapeutic Potential

While specific biological activity data for 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is not widely published, its structural components are hallmarks of biologically active molecules. Thiazole-containing compounds are known to function as potent anticancer, antibacterial, and anti-inflammatory agents.[2][17] The presence of the phenyl group is common in many pharmacophores, and the ethanol side chain provides a crucial point for chemical elaboration.

This molecule is best viewed as a versatile synthetic intermediate or scaffold for drug discovery.[4] The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into esters, ethers, and amines, allowing for the generation of a diverse library of derivatives for biological screening.[3] For example, it can be used to introduce the 2-phenyl-5-methylthiazole moiety into larger, more complex molecules to explore new structure-activity relationships (SAR).[4] Given the broad activities of related thiazoles, derivatives of this compound could be investigated for a range of therapeutic targets.[18]

Conclusion

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is a well-defined chemical entity with significant potential in synthetic and medicinal chemistry. Its structure, built upon the privileged thiazole scaffold, can be reliably synthesized via the Hantzsch reaction followed by ester reduction. Its identity and purity are definitively confirmed through a standard suite of spectroscopic techniques, including NMR, MS, and IR. While not a drug itself, its true value lies in its role as a key building block, offering a reactive handle for the creation of new chemical entities. For researchers in drug development, this compound represents a valuable starting point for generating novel derivatives in the ongoing search for more effective and selective therapeutic agents.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

LookChem. 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. Available from: [Link]

-

Kashyap, P., et al. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]

-

Akhtar, M.J., et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available from: [Link]

-

Thota, S., et al. A review on thiazole based compounds & it's pharmacological activities. World Journal of Advanced Research and Reviews. Available from: [Link]

-

OChemPrep. Synthesis of Thiazoles. YouTube. Available from: [Link]

-

CUTM Courseware. Thiazole. Available from: [Link]

-

Bouit, Z., et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available from: [Link]

-

Kumar, D., et al. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. ACS Omega. Available from: [Link]

-

Agilent. Small Molecule Drug Characterization and Purity Analysis. Available from: [Link]

-

Wu, L., et al. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

-

Pacific BioLabs. Identity and Purity - Small Molecules. Available from: [Link]

-

Gomha, S.M., et al. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available from: [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

-

Allumiqs. Small Molecule Analysis. Available from: [Link]

-

Slaninová, J., et al. (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Molbank. Available from: [Link]

-

ChemSynthesis. 2-(4-methyl-1,3-thiazol-5-yl)ethanol. Available from: [Link]

-

Gomha, S.M., et al. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 4-(1,2,3-Triazol-4-yl)-2-(4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules. Available from: [Link]

-

ResearchGate. Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. Available from: [Link]

-

Akhtar, M.J., et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]

-

PrepChem.com. Synthesis of 2-(5-methyl-2-phenyl-4-oxazolyl) ethanol. Available from: [Link]

-

Chen, Q., et al. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. Scientific Reports. Available from: [Link]

-

Kumar, A., et al. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules. Available from: [Link]

-

Patel, H.D., et al. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. Available from: [Link]

- ResearchGate. Synthesis and antimicrobial activity of some 2-[(2- substituted-phenyl-5-methyl-1, 3-thiazolidin-4-one). Available from: https://www.researchgate.net/publication/279201974_Synthesis_and_antimicrobial_activity_of_some_2-2-_substituted-phenyl-5-methyl-1_3-thiazolidin-4-one-5-2'-methylamino-4-phenyl-1'3'-thiazolyl-134-thiadiazoles

-

PubChem. 2-(2-Methyl-4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methylselanyl)phenoxy)acetic acid. Available from: [Link]

-

Farmatsevtychnyi Zhurnal. Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio]. Available from: [Link]

-

ResearchGate. Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one. Available from: [Link]

-

ResearchGate. (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Available from: [Link]

Sources

- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol|lookchem [lookchem.com]

- 5. synarchive.com [synarchive.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. prepchem.com [prepchem.com]

- 9. Small Molecules Analysis & QC [sigmaaldrich.com]

- 10. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]

- 11. pacificbiolabs.com [pacificbiolabs.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. allumiqs.com [allumiqs.com]

- 16. mdpi.com [mdpi.com]

- 17. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for obtaining 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol, a heterocyclic compound with potential applications in medicinal chemistry. The synthesis is strategically designed in three core stages: the thionation of benzamide to yield the essential thiobenzamide intermediate, the subsequent construction of the thiazole core via the Hantzsch thiazole synthesis, and the final reduction of an ester functionality to the target primary alcohol. This guide will elaborate on the mechanistic underpinnings of each reaction, provide detailed step-by-step protocols, and present the expected outcomes, thereby serving as a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that are integral to numerous FDA-approved pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have established them as a "privileged scaffold" in medicinal chemistry. The specific substitution pattern on the thiazole ring plays a crucial role in modulating the biological activity of these compounds. This guide focuses on the synthesis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol, a molecule of interest for further derivatization and biological screening. The presented pathway is designed for its robustness and scalability, employing well-established and understood chemical transformations.

Overall Synthetic Strategy

The synthesis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is accomplished through a convergent three-step sequence. The logical flow of this pathway is depicted in the following diagram:

Caption: Overall synthetic workflow for 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol.

Step 1: Thionation of Benzamide to Thiobenzamide

The initial step involves the conversion of a commercially available amide, benzamide, into its corresponding thioamide, thiobenzamide. This transformation is critical as it provides the necessary sulfur-containing precursor for the subsequent thiazole ring formation.

Causality of Experimental Choices

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is the reagent of choice for this thionation.[1] Compared to other thiating agents like phosphorus pentasulfide (P₄S₁₀), Lawesson's reagent offers milder reaction conditions, better solubility in organic solvents, and generally higher yields of the desired thioamide.[2][3] The reaction proceeds through a thiaoxaphosphetane intermediate, driven by the formation of a stable P=O bond.[1]

Experimental Protocol: Synthesis of Thiobenzamide

-

Reagent Preparation: In a well-ventilated fume hood, dissolve benzamide (1.0 eq) and Lawesson's reagent (0.5 eq) in anhydrous tetrahydrofuran (THF).

-

Reaction Execution: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.[2]

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Perform an aqueous work-up by adding water and extracting the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by silica gel chromatography to afford thiobenzamide as a solid.

-

| Parameter | Value | Reference |

| Reactant Ratio | 1:0.5 (Benzamide:Lawesson's Reagent) | [2] |

| Solvent | Anhydrous THF | [2] |

| Temperature | Room Temperature | [2] |

| Typical Yield | ~86-95% | [2][4] |

Step 2: Hantzsch Thiazole Synthesis of Ethyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate

The cornerstone of this synthesis is the Hantzsch thiazole synthesis, a classic and highly effective method for constructing the thiazole ring.[5][6] This reaction involves the condensation of an α-haloketone with a thioamide.

Causality of Experimental Choices

The selection of ethyl 4-bromo-3-oxopentanoate as the α-haloketone is strategic.[7] This molecule contains the necessary functionalities to form the 5-methyl group and the ester side chain at the 4-position of the thiazole ring. The reaction with thiobenzamide proceeds via an initial nucleophilic attack of the sulfur on the carbon bearing the bromine, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Experimental Protocol: Synthesis of Ethyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate

-

Reaction Setup: In a round-bottom flask, dissolve thiobenzamide (1.0 eq) and ethyl 4-bromo-3-oxopentanoate (1.0 eq) in a suitable solvent such as ethanol.

-

Reaction Execution: Heat the reaction mixture to reflux. Monitor the reaction progress using TLC. The reaction is typically complete within several hours.

-

Work-up and Purification:

-

After cooling to room temperature, the reaction mixture can be poured into cold water and neutralized with a mild base like sodium bicarbonate solution.

-

The precipitated product is then collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ester.

-

| Parameter | Value | Reference |

| Reactant Ratio | 1:1 (Thiobenzamide:Bromo-ester) | General Hantzsch Protocol |

| Solvent | Ethanol | General Hantzsch Protocol |

| Temperature | Reflux | General Hantzsch Protocol |

| Expected Yield | Moderate to High | General Hantzsch Protocol |

Step 3: Reduction of Ethyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate to 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

The final step in the synthesis is the reduction of the ester group to a primary alcohol.

Causality of Experimental Choices

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[8][9] It is preferred over milder reducing agents like sodium borohydride, which are generally not reactive enough to reduce esters.[8] The reaction proceeds via nucleophilic attack of the hydride ion on the ester carbonyl, followed by elimination of the ethoxide leaving group and a second hydride attack on the resulting aldehyde intermediate.

Experimental Protocol: Synthesis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

-

Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ (excess, typically 1.5-2.0 eq) in anhydrous diethyl ether or THF.[10]

-

Addition of Ester: Dissolve ethyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).[11] This procedure is crucial for safely decomposing the reactive hydride and precipitating the aluminum salts as a granular solid.

-

Stir the resulting mixture at room temperature for about 15 minutes.

-

Add anhydrous magnesium sulfate to ensure complete drying.

-

Filter the mixture to remove the inorganic salts and wash the filter cake with fresh ether or THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The final product can be purified by recrystallization or column chromatography to yield 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol as a solid. A similar reduction of a methyl ester to the corresponding alcohol is reported to yield the product in high purity.[12]

-

| Parameter | Value | Reference |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [8][9][10] |

| Solvent | Anhydrous Diethyl Ether or THF | [10] |

| Temperature | 0 °C to Room Temperature | [10] |

| Work-up | Fieser Method | [11] |

| Expected Yield | High | [12] |

Conclusion

The synthetic pathway detailed in this guide provides a clear and reproducible method for the preparation of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. By leveraging the reliability of the Hantzsch thiazole synthesis and the efficiency of Lawesson's reagent and lithium aluminum hydride, this approach is well-suited for laboratory-scale synthesis and has the potential for optimization and scale-up. The modularity of this pathway also allows for the future synthesis of analogs by varying the initial benzamide and α-haloketone starting materials, thus enabling the exploration of structure-activity relationships for this promising class of heterocyclic compounds.

References

-

RSC Publishing. (2024, September 10). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. Retrieved from [Link]

-

University of Liverpool. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

-

ResearchGate. (n.d.). Hantzsch synthesis of 2‐substituted‐4‐phenylthiazolo‐5‐carboxylates and.... Retrieved from [Link]

-

Wiley Online Library. (2005, May 1). Mechanism of the Reaction of Lawesson's Reagent with N‐Alkylhydroxamic Acids. Retrieved from [Link]

-

Reddit. (2023, January 31). LiAlH4. Retrieved from [Link]

-

MDPI. (n.d.). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 4-bromo-3-oxopentanoate (C7H11BrO3). Retrieved from [Link]

-

University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-bromo-3-oxopentanoate. Retrieved from [Link]

-

Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

-

ResearchGate. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

-

Asian Journal of Chemistry. (2015, December 30). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]

-

ResearchGate. (2018, December 3). (PDF) Study of lithium aluminium hydride reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1h)-one. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).... Retrieved from [Link]

-

National Institutes of Health. (2019, December 4). (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(5-methyl-2-phenyl-4-oxazolyl) ethanol. Retrieved from [Link]

-

Current issues in pharmacy and medicine: science and practice. (n.d.). Synthesis and properties of 2-(4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl).... Retrieved from [Link]

-

MDPI. (n.d.). (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Retrieved from [Link]

Sources

- 1. Lawesson's Reagent [organic-chemistry.org]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. mdpi.com [mdpi.com]

- 4. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 10. ch.ic.ac.uk [ch.ic.ac.uk]

- 11. Workup [chem.rochester.edu]

- 12. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Solubility Profile of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2][3][4] This guide provides a comprehensive technical overview of the methodologies and critical considerations for determining the solubility profile of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol, a thiazole derivative of interest in drug discovery. We will explore predictive computational approaches, detail the gold-standard experimental protocols, and discuss the key physicochemical factors influencing its dissolution. This document is designed to serve as a practical resource for scientists engaged in the preclinical and formulation development of this compound.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to clinical application, its physicochemical properties play a pivotal role. Among these, aqueous solubility is a cornerstone that dictates the dissolution rate, absorption, and ultimately, the bioavailability of orally administered drugs.[3][4] Poor solubility can lead to erratic absorption, suboptimal drug exposure, and potential failure in clinical trials.[5] Therefore, a thorough understanding and precise characterization of a compound's solubility profile are imperative during the early stages of drug development to guide lead optimization and formulation strategies.[1][2]

This guide focuses on 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol, a molecule featuring a substituted thiazole ring. Thiazole derivatives are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[6][7][8] Understanding the solubility of this specific entity is the first step toward unlocking its therapeutic potential.

Physicochemical Profile of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental solubility determination. These properties can be used to inform experimental design and to develop in silico predictive models.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NOS | [9] |

| Molecular Weight | 219.307 g/mol | [9] |

| Predicted LogP (XLogP3) | 2.6 | [9] |

| Hydrogen Bond Donor Count | 1 | [9] |

| Hydrogen Bond Acceptor Count | 3 | [9] |

| Rotatable Bond Count | 3 | [9] |

The predicted LogP value of 2.6 suggests that 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is a moderately lipophilic compound.[9] While lipophilicity can be favorable for membrane permeability, it often correlates with lower aqueous solubility.[3] The presence of a single hydrogen bond donor (the hydroxyl group) and three acceptors (the nitrogen and sulfur atoms in the thiazole ring, and the oxygen in the hydroxyl group) indicates some potential for interaction with polar solvents like water.[9]

Predictive Approaches to Solubility Assessment

Before committing valuable compound to extensive experimental testing, computational methods can provide initial estimates of solubility.[5] These in silico tools are cost-effective and high-throughput, making them invaluable for early-stage drug discovery.[5][10][11]

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are mathematical equations that correlate a compound's structural features (descriptors) with its physicochemical properties, including solubility.[5] These models are built using large datasets of compounds with known solubilities.[5] For 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol, descriptors such as LogP, molecular weight, polar surface area, and hydrogen bonding capacity would be used to predict its aqueous solubility.[11]

Thermodynamics-Based and Molecular Dynamics (MD) Simulations

More advanced methods involve calculating the solvation-free energy.[5] MD simulations, for instance, model the interactions between the solute (the thiazole derivative) and solvent molecules over time to provide detailed insights into the dissolution process.[5] These methods are computationally intensive but can yield highly accurate predictions.[5][10]

It is crucial to recognize that while predictive models are powerful, they provide estimations. Experimental determination remains the definitive method for establishing the true solubility of a compound.[12]

Experimental Determination of Thermodynamic Solubility

The thermodynamic or equilibrium solubility is the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, once equilibrium has been established. The shake-flask method is widely regarded as the "gold standard" for determining this value.[12][13]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is based on the widely accepted saturation shake-flask method and is compliant with guidelines from regulatory bodies like the ICH.[13][14][15]

Objective: To determine the equilibrium solubility of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol in various aqueous media.

Materials:

-

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol (solid, of known purity)

-

Buffer solutions (pH 1.2, 4.5, and 6.8 as per ICH guidelines)[14][15][16]

-

Purified water

-

Appropriate organic co-solvents for analytical standard preparation (e.g., DMSO, ethanol)[17]

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control (set to 37 ± 1°C)[14][15][18]

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

Validated analytical method (e.g., HPLC-UV, LC-MS/MS) for quantification

Protocol:

-

Preparation: Add an excess amount of solid 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol to a series of vials. The excess is crucial to ensure that a saturated solution is formed.[13]

-

Solvent Addition: Add a known volume of the desired buffer (e.g., 2 mL) to each vial. Prepare at least three replicates for each pH condition.[15]

-

Equilibration: Secure the vials on an orbital shaker set to 37°C. Agitate the samples for a sufficient period to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours.[2][13] It is advisable to conduct a preliminary experiment to determine the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials at high speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the sample through a syringe filter.[14][15]

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method.

-

pH Verification: Measure the pH of the remaining suspension at the end of the experiment to ensure it has not shifted significantly.[13][14]

The workflow for this protocol is illustrated in the diagram below.

Caption: Expected Influence of pH on Solubility

Effect of Temperature

The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature. [4]For biopharmaceutical relevance, solubility studies are typically conducted at 37°C to mimic human body temperature. [14][15][18]Investigating solubility at different temperatures can also provide valuable thermodynamic data, such as the enthalpy of dissolution.

Co-solvents and Formulation Excipients

In cases of poor aqueous solubility, the use of co-solvents or other formulation excipients becomes necessary. [17]* Co-solvents: Solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs) can be mixed with water to increase the solubility of lipophilic compounds. [17][19]* Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media. [17] Systematic screening of various pharmaceutically acceptable excipients is a critical step in developing a viable formulation for a poorly soluble compound like 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol.

Data Presentation and Interpretation

The results of the solubility studies should be presented clearly and concisely.

Table 1: pH-Solubility Profile of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol at 37°C

| Buffer pH | Mean Solubility (mg/mL) ± SD (n=3) | Dose/Solubility Volume (mL)* |

| 1.2 | [Experimental Data] | [Calculated Value] |

| 4.5 | [Experimental Data] | [Calculated Value] |

| 6.8 | [Experimental Data] | [Calculated Value] |

| Lowest Solubility Value | [Experimental Data] | [Calculated Value] |

*The Dose/Solubility Volume is calculated by dividing the highest anticipated therapeutic dose (in mg) by the measured solubility (in mg/mL). According to ICH guidelines, a drug is considered "highly soluble" if this volume is ≤ 250 mL.[14][18][20]

Conclusion and Future Directions

This guide has outlined a systematic approach to characterizing the solubility profile of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. By integrating computational prediction with rigorous experimental determination using the gold-standard shake-flask method, researchers can generate the critical data needed to advance this compound through the drug development pipeline. A comprehensive understanding of its pH-dependent solubility and the effects of potential formulation excipients will provide a solid foundation for designing formulations with optimal biopharmaceutical properties. The methodologies described herein are self-validating and align with international regulatory expectations, ensuring the integrity and utility of the generated data.

References

- Bohrium. (n.d.). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- National Institutes of Health (NIH). (n.d.). Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients.

- IEEE Xplore. (n.d.). 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Life Chemicals. (2023). Compound solubility prediction in medicinal chemistry and drug discovery.

- IEEE Xplore. (n.d.). 15 Computational approaches for predicting drug solubility and permeability in pharmaceutical formulation.

- National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.

- Unknown Source. (n.d.).

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- LookChem. (n.d.). 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.

- World Health Organization (WHO). (n.d.). Annex 4.

- PubMed. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver.

- PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.

- Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.

- European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.

- Unknown Source. (2023).

- ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications.

- ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium.

- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.

- Benchchem. (n.d.). Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays.

- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol|lookchem [lookchem.com]

- 10. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 11. 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]

- 12. tandfonline.com [tandfonline.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

- 16. who.int [who.int]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. admescope.com [admescope.com]

- 19. Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol: A Proposed Role as a MAP Kinase Pathway Inhibitor

Executive Summary: 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is a novel synthetic compound featuring a phenyl-thiazole scaffold, a motif of significant interest in medicinal chemistry due to its presence in numerous biologically active agents.[1][2][3] While the specific mechanism of action for this particular molecule is not yet elucidated, its structural characteristics suggest a plausible role as a protein kinase inhibitor. This guide proposes a hypothesized mechanism centered on the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cellular processes that is frequently dysregulated in diseases like cancer and inflammatory disorders.[4][5] We present a comprehensive, field-proven experimental workflow to systematically investigate this hypothesis, moving from broad cellular effects to direct target engagement and binding kinetics. This document serves as a technical roadmap for researchers, scientists, and drug development professionals aiming to characterize the biological activity of this and similar novel chemical entities.

Part 1: The Phenyl-Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of many pharmaceutical agents.[1][2][6] Its unique electronic and structural properties allow it to engage in various biological interactions, making it a "privileged scaffold" in drug design. Thiazole derivatives have demonstrated a vast range of therapeutic activities, including anti-inflammatory, antimicrobial, anti-diabetic, and anticancer effects.[1][6][7]

Notably, the combination of a thiazole ring with a phenyl group is a recurring theme in the development of protein kinase inhibitors.[8][9][10] Kinases are a large family of enzymes that play a central role in signal transduction by catalyzing the phosphorylation of specific substrates.[10] The phenyl group can engage in hydrophobic and pi-stacking interactions within the ATP-binding pocket of many kinases, while the heterocyclic thiazole ring can form crucial hydrogen bonds. Several clinically approved and investigational kinase inhibitors, such as the BRAF inhibitor Dabrafenib, feature a thiazole core, highlighting the scaffold's utility in targeting this enzyme class.[3][8]

The structure of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol aligns with the general pharmacophore of a kinase inhibitor. Based on this precedent, we hypothesize that its primary mechanism of action is the inhibition of a protein kinase within a disease-relevant signaling pathway.

Part 2: A Hypothesized Mechanism of Action: Targeting the MAPK/ERK Pathway

The MAPK/ERK pathway is a highly conserved signaling cascade that translates extracellular signals into cellular responses, such as proliferation, differentiation, and survival.[5][11][12] This pathway consists of a three-tiered kinase cascade: RAF, followed by MEK (MAP-ERK kinase), and finally ERK (extracellular signal-regulated kinase).[12] Aberrant activation of this pathway due to mutations in genes like RAS or BRAF is a hallmark of many human cancers.[12][13] Consequently, inhibitors targeting the kinases in this cascade have become a major focus of oncology drug development.[13][14]

We propose that 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol functions as an inhibitor within the MAPK/ERK pathway, potentially targeting MEK1/2 or ERK1/2. Inhibition at this level would block the downstream signaling required for cell proliferation and survival, making it a promising strategy for cancer therapy.[5]

Caption: Proposed inhibition of the MAPK/ERK signaling pathway.

Part 3: An Experimental Workflow for Mechanism of Action Validation

To rigorously test our hypothesis, we propose a multi-phased experimental approach. This workflow is designed to first confirm biological activity and then systematically narrow down the specific molecular target and mechanism.

Caption: A phased approach to elucidate the mechanism of action.

Phase 1: Cellular Phenotyping to Confirm Bioactivity

The initial step is to determine if the compound exerts a biological effect on whole cells and to establish a dose-response relationship. A cell viability assay is the standard method for this purpose.

Featured Experiment: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[17][18]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed a cancer cell line known to be dependent on the MAPK/ERK pathway (e.g., A375 melanoma, which harbors a BRAF V600E mutation) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[15]

-

Compound Treatment: Prepare a serial dilution of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium in the wells with the medium containing the compound dilutions. Include vehicle-only (e.g., DMSO) control wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C, allowing formazan crystals to form.[16][17]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[16]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]

-

Data Analysis: Subtract the background absorbance from a media-only control. Plot the corrected absorbance values against the compound concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

| Parameter | Description | Expected Outcome |

| Cell Line | A375 Human Melanoma | High dependence on MAPK pathway |

| Compound Conc. | 0.01 µM - 100 µM | Dose-dependent decrease in viability |

| Incubation Time | 72 hours | Sufficient time for antiproliferative effect |

| IC50 Value | Half-maximal inhibitory concentration | A potent compound will have an IC50 in the low micromolar to nanomolar range. |

Phase 2: Target Pathway Engagement

Once the IC50 is established, the next step is to verify that the compound inhibits the hypothesized signaling pathway within the cell at relevant concentrations.

Featured Experiment: Western Blot for Phosphorylated ERK (p-ERK)

Western blotting is a technique used to detect specific proteins in a sample.[19] Since the activation of kinases in the MAPK pathway is dependent on their phosphorylation, measuring the levels of phosphorylated ERK (p-ERK) is a direct readout of pathway activity.[11][20] A successful inhibitor should decrease the amount of p-ERK without affecting the total amount of ERK protein.

Experimental Protocol: Western Blot

-

Cell Treatment: Seed A375 cells in 6-well plates. Once they reach 70-80% confluency, treat them with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a short duration (e.g., 2-4 hours). Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load 20-30 µg of protein per lane.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-ERK1/2 (p44/42 MAPK) and, separately after stripping, total ERK1/2. Use a loading control antibody (e.g., GAPDH or β-actin) to confirm equal protein loading.[21]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal to determine the specific reduction in ERK phosphorylation.

| Treatment Group | Expected p-ERK Level | Expected Total ERK Level |

| Vehicle Control | High (basal activation) | Unchanged |

| 0.5x IC50 Compound | Moderately Reduced | Unchanged |

| 1x IC50 Compound | Significantly Reduced | Unchanged |

| 2x IC50 Compound | Strongly Reduced / Abolished | Unchanged |

Phase 3: Direct Target Identification and Binding Affinity

Positive results from the Western blot strongly suggest pathway inhibition but do not prove direct binding to a specific kinase. The final phase involves identifying the direct molecular target and quantifying the binding interaction.

Featured Experiment 1: In Vitro Kinase Screening Panel

A broad panel of purified kinases is used to screen the compound's inhibitory activity in a cell-free system. This is a powerful method to identify the direct molecular target(s) and assess the compound's selectivity.

Featured Experiment 2: Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring the thermodynamics of binding interactions.[22][23] It directly measures the heat released or absorbed when a ligand binds to its target protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event from a single experiment.[23][24][25]

Conceptual Protocol: Isothermal Titration Calorimetry (ITC)

-

Protein Preparation: The purified target kinase (e.g., MEK1 or ERK2, identified from the screening panel) is dialyzed extensively against the assay buffer. The compound is dissolved in the exact same buffer to minimize heats of dilution.[25]

-

ITC Setup: The kinase solution is placed in the sample cell of the calorimeter. The compound solution is loaded into a titration syringe.

-

Titration: The compound is injected into the sample cell in a series of small, precise aliquots. The heat change after each injection is measured.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of the compound to the kinase. This binding isotherm is then fitted to a binding model to calculate the thermodynamic parameters.[24][26]

| Parameter | Description | Significance |

| Binding Affinity (Kd) | Dissociation constant. | A lower Kd value indicates a stronger binding interaction. Potent inhibitors typically have Kd values in the nanomolar range. |

| Stoichiometry (n) | Molar ratio of compound to protein at saturation. | A value close to 1 suggests a 1:1 binding model, which is typical for small molecule inhibitors.[26] |

| Enthalpy (ΔH) | Heat change upon binding. | Indicates the contribution of hydrogen bonds and van der Waals interactions to the binding energy.[25] |

| Entropy (ΔS) | Change in disorder upon binding. | Reflects changes in conformational freedom and the hydrophobic effect.[25] |

Part 4: Data Interpretation and Future Directions

Successful completion of this workflow will provide a comprehensive understanding of the mechanism of action for 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. If the data supports the hypothesis, the compound will have been validated as a direct inhibitor of a specific kinase (e.g., MEK1) within the MAPK/ERK pathway, with a quantified cellular potency (IC50) and binding affinity (Kd).

Future work would involve structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity, followed by evaluation in preclinical in vivo models of cancer or inflammatory disease to assess its therapeutic potential.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.

- Abcam. MTT assay protocol.

- Ayati, A., et al.

- MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

- Roche. MTT Assay Protocol for Cell Viability and Proliferation.

- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.

- Springer Nature Experiments. MTT Assay Protocol.

- BenchChem. Application Notes and Protocols for Western Blot Analysis of p-ERK Following Erk-IN-7 Treatment.